Prométhazine

Vue d'ensemble

Description

La promazine est un dérivé de la phénothiazine utilisé principalement comme tranquillisant en médecine vétérinaire et comme traitement à court terme de l'agitation psychomotrice chez l'homme . Elle a des effets antipsychotiques faibles et n'est pas couramment utilisée pour traiter les psychoses . La promazine agit de manière similaire à la chlorpromazine et provoque une sédation . Elle appartient à la classe des antipsychotiques typiques et des médicaments de la phénothiazine .

Mécanisme D'action

Target of Action

Promazine, a phenothiazine antipsychotic, primarily targets a variety of receptors in the brain . Its primary targets include dopamine receptors (types 1, 2, and 4) , serotonin (5-HT) receptor types 2A and 2C , muscarinic receptors 1 through 5 , alpha(1)-receptors , and histamine H1-receptors . These receptors play crucial roles in transmitting signals between brain cells .

Mode of Action

Promazine acts as an antagonist at its target receptors . This means it binds to these receptors and inhibits their activity. In particular, it blocks dopamine receptors, which are involved in transmitting signals between brain cells . When there is an excess amount of dopamine in the brain, it can cause over-stimulation of dopamine receptors . By blocking these receptors, Promazine helps to regulate this signal transmission .

Biochemical Pathways

It is known that the drug’s antagonistic action on dopamine and serotonin receptors can affect various neural pathways and alter neurotransmission

Pharmacokinetics

It is known that promazine is a small molecule , which suggests it may be well-absorbed and distributed throughout the body. The metabolism of Promazine is likely hepatic, as with other phenothiazines . More research is needed to fully understand the ADME properties of Promazine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Promazine’s action primarily involve the regulation of neurotransmission in the brain. By blocking various receptors, Promazine can help to regulate the transmission of signals between brain cells . This can help to manage conditions such as schizophrenia and psychomotor agitation .

Action Environment

The action, efficacy, and stability of Promazine can be influenced by various environmental factors. For example, in veterinary medicine, Promazine is used as a tranquilizer and its efficacy can be influenced by the animal’s health status and other concurrent medications . .

Applications De Recherche Scientifique

Promazine has several scientific research applications. It is used in the treatment of psychomotor agitation and as a tranquilizer in veterinary medicine . Additionally, it is used in electrochemical sensors for monitoring pharmaceutical compounds in biological samples . Promazine is also studied for its potential use in removing phenothiazines from environmental samples using biochar .

Analyse Biochimique

Biochemical Properties

Promazine acts by blocking a variety of receptors in the brain, particularly dopamine receptors . Dopamine is involved in transmitting signals between brain cells . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors .

Cellular Effects

Promazine has weak extrapyramidal and autonomic side effects which lead to its use in the elderly, for restless or psychotic patients .

Molecular Mechanism

The mechanism of action of Promazine involves antagonism at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors .

Temporal Effects in Laboratory Settings

Promazine is subject to considerable first-pass metabolism, resulting in significant plasma concentration variations between patients . It is highly toxic in overdose and can result in grand mal seizures, QT prolongation, and comas .

Dosage Effects in Animal Models

In large male animals, protrusion of the penis may occur . Excitement, restlessness, sweating, trembling, and, rarely, seizures and recumbency may occur .

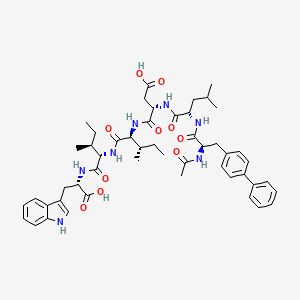

Metabolic Pathways

Three types of metabolic mechanisms were characterized, including S-oxidation, aromatic hydroxylation, and N-dealkylation . The calculated results demonstrate that N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of Promazine, followed by S5-oxidation .

Méthodes De Préparation

La promazine peut être synthétisée par différentes méthodes. Une méthode courante consiste à faire réagir la diéthylamine et l'époxypropane pour obtenir le 1-diéthylamino-2-propanol, qui est ensuite mis à réagir avec le chlorure de sulfoxyle et le toluène pour obtenir le 1-diéthylamino-2-chloropropane . Cet intermédiaire est ensuite mis à réagir avec la phénothiazine pour obtenir de la promazine brute, qui est purifiée et salifiée avec de l'acide chlorhydrique pour obtenir le chlorhydrate de promazine . Les méthodes de production industrielle impliquent souvent le contrôle du dosage des matières premières, de la température de réaction et du pH pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La promazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, elle peut être oxydée par le N-bromobenzènesulfonamide de sodium en milieu acide pour former le S-oxyde de promazine . Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorhydrique, le méthanol et le charbon actif . Les principaux produits formés à partir de ces réactions comprennent le S-oxyde de promazine et d'autres dérivés oxydés .

Applications de la recherche scientifique

La promazine a plusieurs applications de recherche scientifique. Elle est utilisée dans le traitement de l'agitation psychomotrice et comme tranquillisant en médecine vétérinaire . De plus, elle est utilisée dans les capteurs électrochimiques pour surveiller les composés pharmaceutiques dans les échantillons biologiques . La promazine est également étudiée pour son utilisation potentielle dans l'élimination des phénothiazines des échantillons environnementaux à l'aide de biochar .

Mécanisme d'action

La promazine exerce ses effets en bloquant une variété de récepteurs dans le cerveau, en particulier les récepteurs de la dopamine . La dopamine est impliquée dans la transmission des signaux entre les cellules cérébrales, et un excès de dopamine peut provoquer une surstimulation des récepteurs de la dopamine . La promazine agit comme un antagoniste aux récepteurs de la dopamine de types 1, 2 et 4, aux récepteurs 5-HT de types 2A et 2C, aux récepteurs muscariniques 1 à 5, aux récepteurs alpha(1) et aux récepteurs H1 de l'histamine .

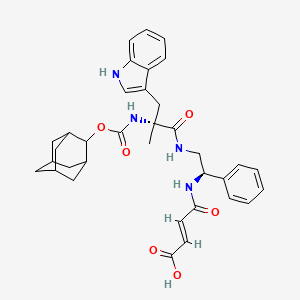

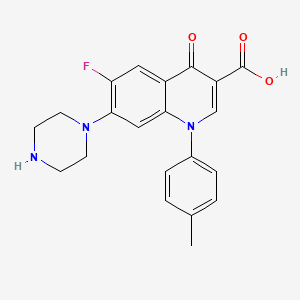

Comparaison Avec Des Composés Similaires

La promazine est similaire à d'autres dérivés de la phénothiazine tels que la chlorpromazine et la prométhazine . elle a des effets antipsychotiques plus faibles que la chlorpromazine . La promazine et la this compound se lient toutes les deux au GDP-KRAS, mais la promazine a une affinité plus élevée . D'autres composés similaires incluent la cariprazine et la quétiapine, qui sont des antipsychotiques atypiques utilisés pour traiter la schizophrénie et le trouble bipolaire .

Propriétés

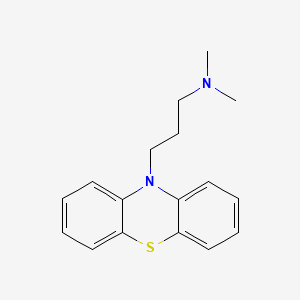

IUPAC Name |

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGWUXLJSTTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023517 | |

| Record name | Promazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

203-210 °C at 3.00E-01 mm Hg, 203-210 °C @ 0.3 mm Hg | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methanol, ethanol, chloroform /Hydrochloride/, Practically insol in ether, benzene /Hydrochloride/, In water, 14.2 mg/l @ 24 °C, 2.07e-02 g/L | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Promazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Promazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Promazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with promazine., THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liq | |

CAS No. |

58-40-2 | |

| Record name | Promazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | promazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Promazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M39HTM5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Promazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Promazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

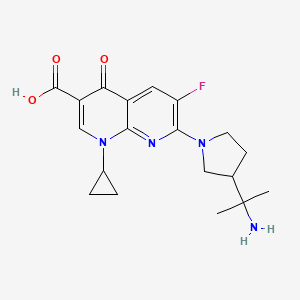

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

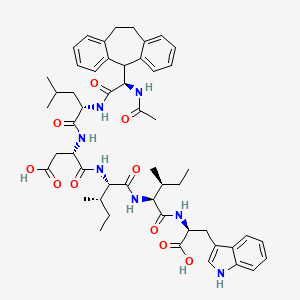

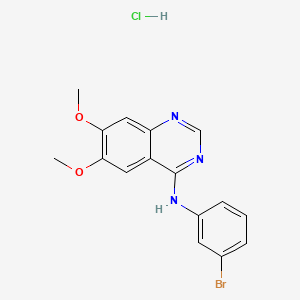

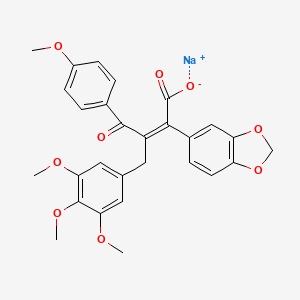

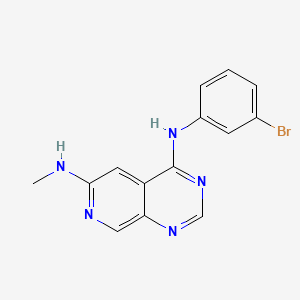

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Promazine?

A1: While the precise mechanism of action remains an area of ongoing research, Promazine is understood to primarily act as a dopamine antagonist. It binds to dopamine receptors, particularly D2 receptors, in the brain, thereby blocking the action of dopamine. [] This dopamine antagonism is thought to contribute to its antipsychotic effects. []

Q2: Does Promazine affect other neurotransmitter systems?

A2: Yes, in addition to its effects on dopamine receptors, Promazine also interacts with adrenergic receptors, demonstrating a strong antiadrenergic action. [] This interaction contributes to some of its side effects, including potential for faintness and palpitation. []

Q3: What is the molecular formula and weight of Promazine?

A3: Promazine's molecular formula is C17H20N2S, and its molecular weight is 284.42 g/mol.

Q4: What are the key structural differences between Promazine and Chlorpromazine?

A4: Promazine and Chlorpromazine share the same basic phenothiazine structure. The key difference lies in the absence of a chlorine atom at the 2-position of the phenothiazine ring in Promazine. This subtle structural variation contributes to the differences observed in their pharmacological profiles. [, , ]

Q5: Is there spectroscopic data available for Promazine and its metabolites?

A5: Yes, various spectroscopic techniques, including mass spectrometry and UV spectroscopy, have been employed to characterize Promazine and its metabolites. For example, mass spectral analysis has been used to identify the dimeric product and 2-chlorophenothiazine sulfoxide formed during the photodecomposition of Chlorpromazine. [] Additionally, UV spectroscopy has been utilized to differentiate between Promazine, Chlorpromazine, and their respective sulfoxide metabolites based on their unique absorption spectra. []

Q6: How is Promazine metabolized in the body?

A6: Promazine undergoes extensive metabolism in the liver, primarily via hydroxylation followed by conjugation with glucuronic acid and, to a lesser extent, with sulfuric acid. [] These metabolic processes lead to the formation of numerous metabolites, with over 30 different metabolites identified in horse urine. []

Q7: Does the presence of liver disease affect Promazine pharmacokinetics?

A7: Yes, studies in patients with hepatic cirrhosis have shown significant alterations in Promazine pharmacokinetics. [] These alterations include reduced total plasma clearance, reduced free drug clearance, reduced metabolic clearance, and increased elimination half-life. [] These findings highlight the importance of careful dosage adjustments in patients with liver cirrhosis.

Q8: How does the route of administration affect Promazine's pharmacokinetic profile?

A8: The route of administration significantly influences the pharmacokinetics of Promazine. While intravenous administration results in rapid absorption and distribution, oral and sublingual administration lead to slower absorption and prolonged elimination half-lives. [] Furthermore, the proportion of different metabolites excreted in the urine may vary depending on the route of administration. []

Q9: What in vitro models have been used to study Promazine's effects?

A9: Promazine's effects have been investigated using various in vitro models, including isolated rat atria. [] In these models, Promazine has been shown to influence both contractile force and rate, as well as modulate the response to noradrenaline. [] Such studies provide insights into the direct effects of Promazine on cardiac tissue.

Q10: What animal models have been used to study Promazine?

A10: Promazine's effects have been extensively studied in various animal models, including rats, mice, horses, and pigeons. [, , , ] These models have been instrumental in understanding the drug's behavioral effects, metabolic pathways, and potential toxicity. For example, studies in horses have revealed the extensive metabolism of Promazine, while studies in pigeons have provided insights into its effects on operant conditioning paradigms. [, ]

Q11: What are some of the known side effects of Promazine?

A11: Promazine, like other phenothiazine derivatives, can induce a range of side effects. Some of the commonly reported side effects include drowsiness, dizziness, postural hypotension, and Parkinsonian symptoms. [] In rare instances, more serious adverse effects such as agranulocytosis and seizures have been reported. [, ]

Q12: What analytical techniques are commonly employed to measure Promazine levels?

A12: Various analytical methods have been developed for the detection and quantification of Promazine in biological samples. Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) is a highly sensitive and selective method that allows for the simultaneous determination of Promazine and its metabolites in human blood and plasma. [] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers another powerful approach for analyzing Promazine and its metabolites in various matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)

![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)